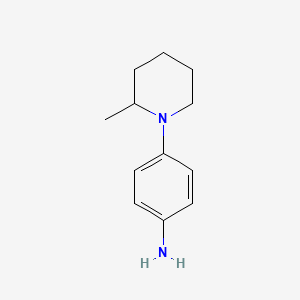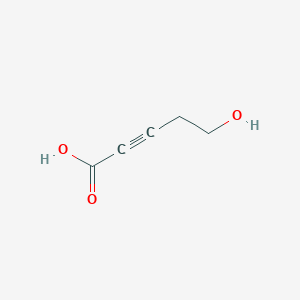
5-hydroxypent-2-ynoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxypent-2-ynoic acid is a unique organic compound with the molecular formula C5H6O3. It is characterized by the presence of both a hydroxyl group and a triple bond within its structure. This compound has garnered significant attention due to its diverse applications in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxypent-2-ynoic acid typically involves the hydroxylation of pent-2-yne. One common method includes the use of a hydroxylating agent such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions to ensure the selective formation of the hydroxylated product .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydroxylation of pent-2-yne using metal catalysts. This method is advantageous due to its scalability and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions: 5-Hydroxypent-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-oxopent-2-ynoic acid.
Reduction: The triple bond can be reduced to form 5-hydroxypentanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the triple bond.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: 5-Oxopent-2-ynoic acid.
Reduction: 5-Hydroxypentanoic acid.
Substitution: Halogenated derivatives of this compound.
科学研究应用
5-Hydroxypent-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 5-hydroxypent-2-ynoic acid involves its interaction with specific molecular targets. The hydroxyl group and the triple bond play crucial roles in its reactivity. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with key metabolic pathways in cells .
相似化合物的比较
- 4-Hydroxy-4-methylpent-2-enoic acid
- 5-Hydroxypent-2-enoic acid
- 5-Hydroxyhex-2-ynoic acid
Comparison: 5-Hydroxypent-2-ynoic acid is unique due to the presence of both a hydroxyl group and a triple bond, which imparts distinct chemical properties. Compared to 4-hydroxy-4-methylpent-2-enoic acid, which has a double bond and a methyl group, this compound exhibits different reactivity and stability. Similarly, 5-hydroxypent-2-enoic acid, with a double bond instead of a triple bond, shows different chemical behavior. The presence of the triple bond in this compound makes it more reactive in certain chemical reactions .
属性
IUPAC Name |
5-hydroxypent-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8/h6H,2,4H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZWEEYWBFNZNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-(4-Bromophenyl)-2-oxoethyl]-4-methyl-5-(2-{[2-(3-methyladamantan-1-yl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium bromide](/img/structure/B2682772.png)
![N-(2-ethylphenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2682773.png)
![N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B2682774.png)
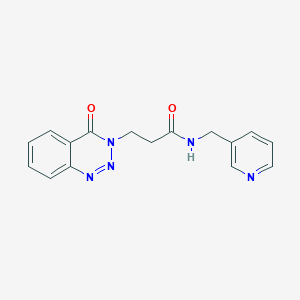
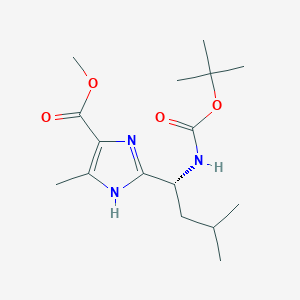
![N-(4-chlorobenzyl)-2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2682781.png)
![8-(3-chloro-4-methylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2682782.png)
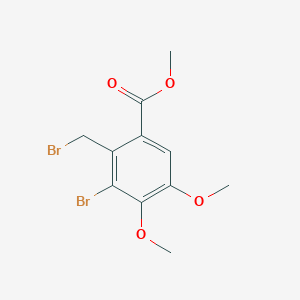
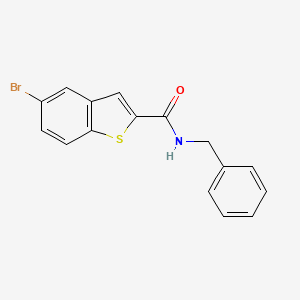
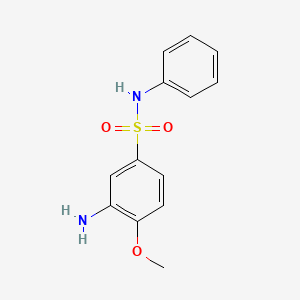
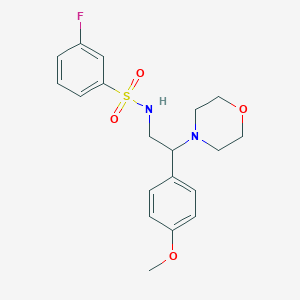
![7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2682791.png)
![N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2682792.png)
